molecular formula C15H20N4S B10894652 1-[(1-ethyl-1H-pyrazol-3-yl)methyl]-3-(2-phenylethyl)thiourea

1-[(1-ethyl-1H-pyrazol-3-yl)methyl]-3-(2-phenylethyl)thiourea

Cat. No.: B10894652
M. Wt: 288.4 g/mol
InChI Key: XHLFEMBHKBXAQF-UHFFFAOYSA-N
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Description

N-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N’-PHENETHYLTHIOUREA is a compound that belongs to the class of thioureas, which are known for their diverse applications in various fields such as medicinal chemistry, agriculture, and material science. This compound features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms, and a phenethyl group attached to the thiourea moiety. The unique structure of N-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N’-PHENETHYLTHIOUREA makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N’-PHENETHYLTHIOUREA typically involves the reaction of 1-ethyl-1H-pyrazole-3-carbaldehyde with phenethylamine in the presence of a thiourea derivative. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

On an industrial scale, the production of N-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N’-PHENETHYLTHIOUREA can be achieved through a continuous flow process. This method involves the use of automated reactors that allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. The continuous flow process enhances the efficiency and scalability of the synthesis, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N’-PHENETHYLTHIOUREA undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.

    Substitution: The phenethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N’-PHENETHYLTHIOUREA has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors or catalysts.

Mechanism of Action

The mechanism of action of N-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N’-PHENETHYLTHIOUREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. The exact pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-N’-PHENETHYLTHIOUREA
  • N-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N’-BENZYLTHIOUREA
  • N-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N’-PHENYLTHIOUREA

Uniqueness

N-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N’-PHENETHYLTHIOUREA is unique due to its specific combination of a pyrazole ring and a phenethyl group attached to the thiourea moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H20N4S

Molecular Weight

288.4 g/mol

IUPAC Name

1-[(1-ethylpyrazol-3-yl)methyl]-3-(2-phenylethyl)thiourea

InChI

InChI=1S/C15H20N4S/c1-2-19-11-9-14(18-19)12-17-15(20)16-10-8-13-6-4-3-5-7-13/h3-7,9,11H,2,8,10,12H2,1H3,(H2,16,17,20)

InChI Key

XHLFEMBHKBXAQF-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)CNC(=S)NCCC2=CC=CC=C2

Origin of Product

United States

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